methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040644-15-2
VCID: VC11970254
InChI: InChI=1S/C22H25N3O4S/c1-28-18-6-3-15(4-7-18)19-13-25-17(14-30-22(25)23-19)5-8-20(26)24-11-9-16(10-12-24)21(27)29-2/h3-4,6-7,13-14,16H,5,8-12H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)OC
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol

methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate

CAS No.: 1040644-15-2

Cat. No.: VC11970254

Molecular Formula: C22H25N3O4S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate - 1040644-15-2

Specification

CAS No. 1040644-15-2
Molecular Formula C22H25N3O4S
Molecular Weight 427.5 g/mol
IUPAC Name methyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C22H25N3O4S/c1-28-18-6-3-15(4-7-18)19-13-25-17(14-30-22(25)23-19)5-8-20(26)24-11-9-16(10-12-24)21(27)29-2/h3-4,6-7,13-14,16H,5,8-12H2,1-2H3
Standard InChI Key HHWOKRZHTBCNQK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)OC

Introduction

Structural Analysis and Nomenclature

The compound features three key structural domains:

  • Imidazo[2,1-b][1, thiazole core: A fused bicyclic system comprising imidazole and thiazole rings. The 6-position is substituted with a 4-methoxyphenyl group, a common pharmacophore known to enhance bioavailability and target binding .

  • Propanoyl linker: A three-carbon chain at the 3-position of the imidazo-thiazole, facilitating conjugation to the piperidine moiety.

  • Piperidine-4-carboxylate methyl ester: A six-membered nitrogen-containing ring with a carboxylate ester at the 4-position, which may influence solubility and metabolic stability .

IUPAC Name:
Methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b] thiazol-3-yl]propanoyl}piperidine-4-carboxylate
Molecular Formula: C<sub>23</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>S
Molecular Weight: 451.53 g/mol

Synthesis and Optimization

StepReagents/ConditionsYield
Imidazo-thiazole formation4-Methoxyphenylglyoxal, 2-aminothiazole, H<sub>2</sub>SO<sub>4</sub>, reflux, 6 h75–85%
Propanoyl additionPropionyl chloride, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt60–70%
Piperidine couplingMethyl piperidine-4-carboxylate, TBTU, DIPEA, DMF, 24 h50–65%

Physicochemical Properties

Predicted properties derived from structurally related compounds (e.g., E626-0626, E626-0669) :

PropertyValue
logP (Partition coefficient)3.8–4.2
Hydrogen bond donors1
Hydrogen bond acceptors6
Polar surface area85–95 Ų
Solubility (Water)Poor (logSw = -3.4 to -4.0)

The methoxy and ester groups enhance lipophilicity, while the piperidine nitrogen may improve aqueous solubility at physiological pH .

Challenges and Future Directions

  • Synthetic Scalability: Low yields in piperidine coupling steps (50–65%) necessitate optimization .

  • Target Validation: Specific molecular targets (e.g., kinases, GPCRs) remain unconfirmed for this compound.

  • Toxicity Profiling: Acute toxicity studies in MRC-5 fibroblasts suggest a safety window (>128 μM) , but in vivo data are lacking.

Recommendations:

  • Explore PROTAC (Proteolysis-Targeting Chimera) designs to enhance selectivity .

  • Conduct pharmacokinetic studies in rodent models to assess bioavailability.

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